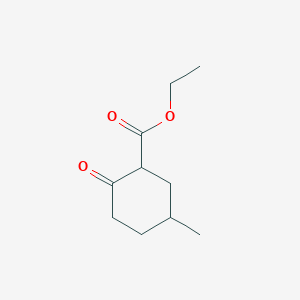

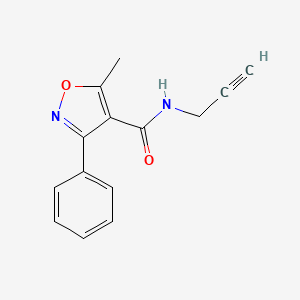

(5-Methyl-3-phenylisoxazol-4-YL)-N-prop-2-ynylformamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

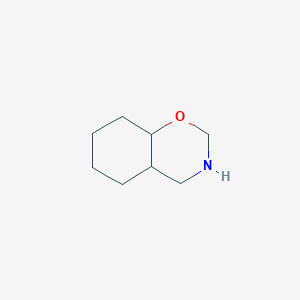

“(5-Methyl-3-phenylisoxazol-4-yl)methylamine” is a compound with the CAS Number: 306935-01-3 . It has a molecular weight of 188.23 . It is a solid at room temperature .

Molecular Structure Analysis

The InChI code for “(5-Methyl-3-phenylisoxazol-4-yl)methylamine” is 1S/C11H12N2O/c1-8-10(7-12)11(13-14-8)9-5-3-2-4-6-9/h2-6H,7,12H2,1H3 .

Physical And Chemical Properties Analysis

“(5-Methyl-3-phenylisoxazol-4-yl)methylamine” is a solid at room temperature . It has a molecular weight of 188.23 .

Wissenschaftliche Forschungsanwendungen

Analgesic Applications

Isoxazole derivatives, such as (5-Methyl-3-phenylisoxazol-4-YL)-N-prop-2-ynylformamide, have been studied for their potential analgesic properties. These compounds can interact with various biological targets to alleviate pain. Research has shown that modifying the isoxazole ring can lead to compounds with significant analgesic activity, which could be beneficial in developing new pain management therapies .

Anti-inflammatory Properties

The anti-inflammatory potential of isoxazole compounds is another area of interest. By inhibiting inflammatory pathways, these molecules can contribute to the treatment of chronic inflammatory diseases. The structural flexibility of isoxazole allows for the synthesis of derivatives that can be optimized for enhanced anti-inflammatory effects .

Anticancer Activity

Isoxazole derivatives have shown promise in anticancer research. Their ability to interfere with cancer cell proliferation and induce apoptosis makes them valuable candidates for cancer therapy. The development of isoxazole-based drugs could lead to new treatments for various types of cancer .

Antimicrobial Effects

The antimicrobial activity of isoxazole derivatives is well-documented. These compounds can act against a range of bacterial and fungal pathogens, making them potential candidates for the development of new antimicrobial agents. The ongoing research aims to improve their efficacy and reduce resistance .

Antiviral Potential

Isoxazole derivatives have also been explored for their antiviral properties. They can inhibit viral replication and are being studied as potential treatments for viral infections. The structural diversity of isoxazole allows for the creation of derivatives that target specific viruses .

Anticonvulsant Uses

Research has indicated that isoxazole derivatives can have anticonvulsant effects. These compounds may modulate neurotransmitter systems in the brain, which can help in controlling seizures. This application has significant implications for the treatment of epilepsy and other seizure disorders .

Safety and Hazards

Wirkmechanismus

Target of Action

The primary target of (5-Methyl-3-phenylisoxazol-4-YL)-N-prop-2-ynylformamide is Prostaglandin G/H synthase 2 (COX-2) . COX-2 is an enzyme responsible for the formation of prostanoids, including prostaglandins, prostacyclin, and thromboxane, which play a key role in inflammation and pain.

Mode of Action

This compound acts as a potent and selective inhibitor of COX-2 . It binds to the COX-2 enzyme, preventing it from catalyzing the conversion of arachidonic acid to prostaglandins . This inhibition results in decreased production of prostaglandins, thereby reducing inflammation and pain.

Biochemical Pathways

The compound affects the arachidonic acid pathway . Under normal conditions, COX-2 converts arachidonic acid into prostaglandins. By inhibiting COX-2, the compound prevents this conversion, leading to a decrease in the levels of prostaglandins. As prostaglandins are involved in the mediation of inflammation and pain, their reduced production results in alleviation of these symptoms.

Pharmacokinetics

For example, the compound’s molecular weight is 189.21 , which is within the optimal range for drug-like molecules, potentially favoring good absorption and distribution.

Result of Action

The primary result of the compound’s action is the reduction of inflammation and pain . By inhibiting the production of prostaglandins, which are key mediators of these processes, the compound can effectively alleviate these symptoms.

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of the compound. For instance, the compound’s stability at room temperature suggests that it may be stable under physiological conditions.

Eigenschaften

IUPAC Name |

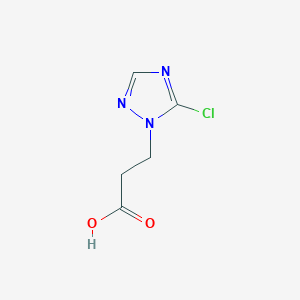

5-methyl-3-phenyl-N-prop-2-ynyl-1,2-oxazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O2/c1-3-9-15-14(17)12-10(2)18-16-13(12)11-7-5-4-6-8-11/h1,4-8H,9H2,2H3,(H,15,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNPQQESTLLHJQN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)NCC#C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(5-Methyl-3-phenylisoxazol-4-YL)-N-prop-2-ynylformamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-Chloro-4-[(4-fluorobenzyl)sulfanyl]-2,3-dihydro-1,5-benzothiazepine](/img/structure/B2938313.png)

![5-Chloro-2-[(4-fluorophenyl)sulfanyl]aniline](/img/structure/B2938319.png)

![Ethyl 4-[3-(7-chloro-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)benzoyl]piperazine-1-carboxylate](/img/structure/B2938321.png)

![4-[4-[2-[2-Chloro-4-(trifluoromethyl)anilino]ethyl]-5-methyl-1,2,4-triazol-3-yl]-2-phenylpyrazol-3-amine](/img/structure/B2938322.png)

![Benzo[c][1,2,5]thiadiazol-4-ylmethanesulfonamide](/img/structure/B2938325.png)